2-Bromo-6-isobutoxypyridine
Description
2-Bromo-6-isobutoxypyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and an isobutoxy group (-OCH2CH(CH3)2) at the 6-position. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactivity of the bromine atom in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the steric/electronic influence of the isobutoxy substituent.
Properties
CAS No. |
891842-83-4 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-bromo-6-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
VOPULGNFFAHCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-Bromo-6-isobutoxypyridine with key analogs, focusing on substituent effects, molecular weight, and functional group positioning:
Reactivity and Functional Group Influence
- Steric Effects: The isobutoxy group in this compound creates greater steric hindrance compared to linear alkoxy chains (e.g., butoxy in 2-Bromo-6-butoxypyridine) or smaller substituents like methyl (2-Bromo-3-methylpyridine). This may slow down reactions requiring access to the pyridine ring, such as nucleophilic aromatic substitution .
- Electronic Effects: Electron-donating groups (e.g., methoxy in 4-Bromo-2-methoxy-6-methylpyridine) deactivate the pyridine ring, directing electrophilic attacks to specific positions. The isobutoxy group, also electron-donating, likely exerts similar electronic effects but with added steric bulk . Amino groups (e.g., in 5-Bromo-6-methoxypyridin-3-amine) strongly activate the ring, increasing reactivity toward electrophiles but reducing compatibility with harsh reaction conditions .
Halogen Reactivity :
- Bromine at the 2-position (as in this compound) is meta-directing, influencing subsequent substitution patterns. Comparatively, iodine in 2-Bromo-3-hydroxy-6-iodopyridine offers lower electronegativity and higher atomic radius, favoring oxidative addition in cross-couplings but at slower rates than bromine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
